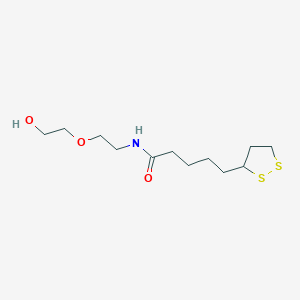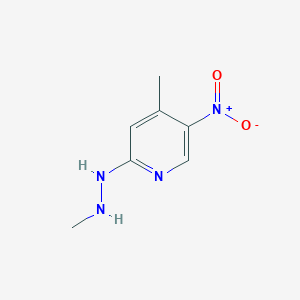
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group, a nitro group, and a methylhydrazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine typically involves the following steps:
Nitration: The starting material, 4-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Hydrazination: The nitro compound is then reacted with methylhydrazine under reflux conditions to form the desired product. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process.
化学反应分析
Types of Reactions
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron powder in acidic conditions.
Substitution: The methylhydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Reduction: 4-Methyl-2-(2-methylhydrazinyl)-5-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
科学研究应用
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of pyridine derivatives with biological macromolecules.
作用机制
The mechanism of action of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro and hydrazinyl groups can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-Methyl-2-(2-hydrazinyl)-5-nitropyridine: Similar structure but without the methyl group on the hydrazine moiety.
4-Methyl-2-(2-methylhydrazinyl)-3-nitropyridine: Similar structure but with the nitro group at the 3-position instead of the 5-position.
Uniqueness
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a nitro group and a methylhydrazinyl group provides a combination of electronic and steric effects that can be exploited in various chemical and biological applications.
属性
分子式 |
C7H10N4O2 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
1-methyl-2-(4-methyl-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H10N4O2/c1-5-3-7(10-8-2)9-4-6(5)11(12)13/h3-4,8H,1-2H3,(H,9,10) |
InChI 键 |
UAWOMPUQCIHTJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])NNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081510.png)
![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
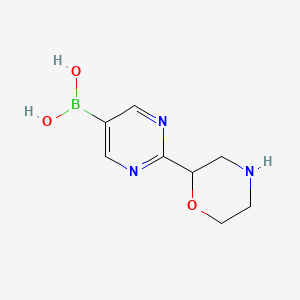
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

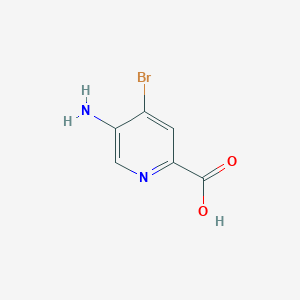
![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
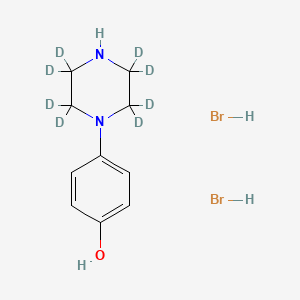


![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
